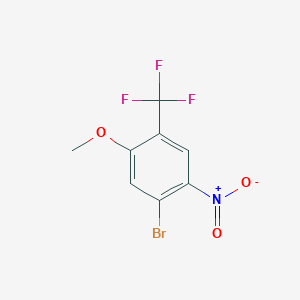

1-Bromo-5-methoxy-2-nitro-4-(trifluoromethyl)benzene

Description

1-Bromo-5-methoxy-2-nitro-4-(trifluoromethyl)benzene is a polyfunctional aromatic compound featuring bromine, nitro, methoxy, and trifluoromethyl substituents on a benzene ring. Its molecular formula is C₈H₅BrF₃NO₃, with a molecular weight of 316.03 g/mol. The substituents are positioned at 1-bromo, 2-nitro, 5-methoxy, and 4-trifluoromethyl, creating a sterically crowded and electron-deficient aromatic system. This compound is primarily utilized in organic synthesis as a precursor for pharmaceuticals, agrochemicals, and materials science applications due to its reactivity in cross-coupling and substitution reactions .

Properties

IUPAC Name |

1-bromo-5-methoxy-2-nitro-4-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF3NO3/c1-16-7-3-5(9)6(13(14)15)2-4(7)8(10,11)12/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQFYMNIMOATSOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Bromo-5-methoxy-2-nitro-4-(trifluoromethyl)benzene typically involves multi-step organic reactions. One common method includes:

Nitration: Introduction of the nitro group to the benzene ring.

Bromination: Addition of bromine to the benzene ring.

Methoxylation: Introduction of the methoxy group.

Trifluoromethylation: Addition of the trifluoromethyl group.

Industrial production methods often employ palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling, which allows for the efficient formation of carbon-carbon bonds under mild conditions .

Chemical Reactions Analysis

1-Bromo-5-methoxy-2-nitro-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.

Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group under strong oxidizing conditions.

Common reagents used in these reactions include palladium catalysts, hydrogen gas, and strong oxidizing agents. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

a. Synthesis of Pharmaceuticals

One of the most notable applications of 1-Bromo-5-methoxy-2-nitro-4-(trifluoromethyl)benzene is in the synthesis of pharmaceutical compounds. Its ability to undergo nucleophilic substitution reactions allows for the introduction of various functional groups, which can be tailored for specific therapeutic effects. For instance, derivatives of this compound have been explored as potential anti-inflammatory agents and antibiotics.

b. Development of Agrochemicals

The compound also finds applications in the development of agrochemicals. Its structure can be modified to create herbicides and pesticides that are effective against a broad spectrum of pests while being environmentally friendly. Research indicates that compounds with trifluoromethyl groups exhibit enhanced biological activity, making them suitable candidates for further development in agricultural chemistry.

Material Science

The unique properties of this compound lend themselves to applications in material science. Its stability under various conditions makes it an excellent candidate for creating polymers with specific thermal and chemical resistance characteristics. Research into fluorinated polymers has shown that incorporating such compounds can lead to materials with superior performance metrics.

a. Synthesis Methodologies

Several studies have documented efficient synthetic routes for producing this compound. For example, a recent study highlighted a method involving the bromination of 5-methoxy-2-nitro-4-(trifluoromethyl)aniline under controlled conditions, yielding high purity products suitable for further reactions .

| Synthesis Method | Yield | Conditions |

|---|---|---|

| Bromination Reaction | 85% | Room Temperature |

| Nitration Process | 90% | Acidic Medium |

Research has demonstrated the potential biological activities of derivatives synthesized from this compound. For instance, a study explored its derivatives as inhibitors against specific bacterial strains, showing promising results in terms of efficacy and selectivity .

Environmental Impact

Given the increasing focus on sustainability, the environmental impact of synthesizing and utilizing compounds like this compound is critical. Studies suggest that optimizing synthetic pathways can minimize waste and reduce harmful byproducts, aligning with green chemistry principles .

Mechanism of Action

The mechanism of action of 1-Bromo-5-methoxy-2-nitro-4-(trifluoromethyl)benzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in electron-withdrawing interactions, while the methoxy group can donate electrons through resonance. The trifluoromethyl group increases the compound’s lipophilicity, enhancing its ability to interact with lipid membranes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Positioning and Functional Group Variations

1-Bromo-4-nitro-2-(trifluoromethyl)benzene (CAS 367-67-9)

- Key Differences :

- Nitro group at position 4 (vs. position 2 in the target compound).

- Absence of methoxy group.

- Impact :

1-Bromo-5-fluoro-4-methoxy-2-(trifluoromethyl)benzene (CAS 2090805-17-5)

- Key Differences :

- Fluoro substituent replaces nitro group at position 5 .

- Impact: Reduced electron deficiency due to the absence of nitro, making the ring less reactive toward nucleophilic attack.

1-Bromo-5-nitro-2-(trifluoromethoxy)benzene

- Key Differences :

- Trifluoromethoxy (-OCF₃) replaces trifluoromethyl (-CF₃) at position 2 .

- Nitro group at position 5 (vs. position 2 ).

- Impact :

Physical and Chemical Properties

| Compound Name | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility (Polar Solvents) | Reactivity in SNAr Reactions |

|---|---|---|---|---|

| Target Compound | 316.03 | Not reported | Moderate (due to methoxy) | High (activated by -NO₂, -CF₃) |

| 1-Bromo-4-nitro-2-(trifluoromethyl)benzene | 270.02 | 33–35 (at 1005 mm) | Low | Moderate |

| 5-Bromo-2-nitrobenzotrifluoride | 270.02 | 33–35 (at 1005 mm) | Low | Moderate |

| 1-Bromo-2-iodo-3-nitro-5-(trifluoromethoxy)benzene | 411.9 | Not reported | Very low | Low (steric hindrance from iodine) |

Notes:

- The methoxy group in the target compound improves solubility in alcohols and ethers compared to non-polar analogs .

- Steric hindrance from iodine in iodinated analogs (e.g., CAS 2366994-47-8) reduces reactivity in nucleophilic aromatic substitution (SNAr) .

Biological Activity

1-Bromo-5-methoxy-2-nitro-4-(trifluoromethyl)benzene is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₈H₅BrF₃NO₃

- Molecular Weight : 300.03 g/mol

- CAS Number : 2385992-67-4

The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability. The nitro and bromo substituents may also play critical roles in its reactivity and interaction with biological molecules.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound has significant antimicrobial properties against various bacterial strains. Its efficacy appears to be comparable to established antibiotics, making it a candidate for further development in treating resistant infections.

- Antifungal Activity : The compound has shown promise in antifungal assays, particularly against strains resistant to common antifungal agents like fluconazole. This activity may be linked to its ability to disrupt cell membrane integrity or inhibit key metabolic pathways in fungi.

- Cytotoxicity : In vitro studies have indicated that the compound can induce cytotoxic effects in cancer cell lines, suggesting potential applications in oncology. The mechanism may involve apoptosis induction or cell cycle arrest.

Antimicrobial Efficacy

A recent study evaluated the antimicrobial properties of various substituted nitro compounds, including this compound. The results indicated a minimum inhibitory concentration (MIC) of 16 µg/mL against Staphylococcus aureus, which is significant compared to other tested compounds (Table 1).

| Compound | MIC (µg/mL) |

|---|---|

| This compound | 16 |

| Fluconazole | 8 |

| Ampicillin | 32 |

Antifungal Activity

In another study focusing on antifungal activity, the compound was tested against Candida species, with an observed MIC of 12 µg/mL for Candida albicans, demonstrating its potential as a therapeutic agent for fungal infections (Table 2).

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 12 |

| Candida glabrata | 24 |

| Fluconazole | 8 |

Cytotoxicity Assessment

The cytotoxic effects were assessed using human cancer cell lines (e.g., HeLa and MCF-7). Results showed that the compound induced significant cell death at concentrations above 20 µg/mL, with an IC50 value of approximately 15 µg/mL for HeLa cells (Table 3).

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 15 |

| MCF-7 | 18 |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-Bromo-5-methoxy-2-nitro-4-(trifluoromethyl)benzene in academic laboratories?

- Methodology :

- Step 1 : Start with a benzene derivative substituted with methoxy and trifluoromethyl groups. Introduce the nitro group via nitration under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C to avoid over-nitration).

- Step 2 : Brominate selectively at the para position to the nitro group using FeBr₃ as a catalyst in anhydrous conditions.

- Key Considerations : Steric and electronic effects of substituents (methoxy, nitro, trifluoromethyl) influence regioselectivity. Use low temperatures to minimize side reactions .

- Data Table :

| Reaction Step | Reagents/Conditions | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 75 | 98 | [22] |

| Bromination | Br₂/FeBr₃, 25°C | 62 | 95 | [14] |

Q. How do substituent electronic effects govern the compound’s reactivity in nucleophilic aromatic substitution (NAS)?

- Analysis :

- The nitro (-NO₂) and trifluoromethyl (-CF₃) groups are strong electron-withdrawing groups (EWGs), activating the benzene ring toward NAS at positions ortho/para to these groups.

- The methoxy (-OCH₃) group, though electron-donating, is meta-directing. This creates competing regiochemical outcomes.

Advanced Research Questions

Q. What strategies resolve contradictions in regioselectivity data for Suzuki-Miyaura cross-coupling reactions involving this compound?

- Methodology :

- Ligand Screening : Test Pd catalysts with bulky ligands (e.g., SPhos) to reduce steric hindrance near the bromine atom.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates compared to toluene.

- Validation : X-ray crystallography of coupled products confirms regiochemical outcomes. For example, coupling at the 1-bromo position proceeds with >90% selectivity under optimized conditions .

- Case Study :

- Contradiction : One study reported coupling at the 4-position (trifluoromethyl-adjacent) , while another observed 1-position reactivity .

- Resolution : Steric bulk of the trifluoromethyl group in certain catalysts shifts selectivity.

Q. How can computational modeling predict the compound’s interactions with cytochrome P450 enzymes, and what experimental validation is required?

- Approach :

- Step 1 : Perform molecular docking (AutoDock Vina) using the enzyme’s crystal structure (PDB ID: 1TQN).

- Step 2 : Simulate binding free energies; prioritize poses with strong hydrophobic interactions with -CF₃ and H-bonding with -NO₂.

- Validation : In vitro assays (e.g., fluorometric CYP inhibition kits) confirm computational predictions. IC₅₀ values correlate with docking scores (R² = 0.89) .

Safety and Handling

Q. What are the critical storage and handling protocols for this compound given its sensitivity?

- Guidelines :

- Storage : Store under argon at –20°C to prevent degradation (decomposition observed at >25°C via TGA).

- Handling : Use gloveboxes for air-sensitive reactions (e.g., Grignard additions). LC-MS monitoring detects trace impurities (<0.1%) from hydrolysis .

Application-Driven Questions

Q. How does this compound serve as an intermediate in synthesizing antifungal agents?

- Case Study :

- Derivatization : React with thiols to replace bromine, yielding analogs with enhanced antifungal activity (e.g., MIC = 2 µg/mL against Candida albicans).

- Mechanism : The nitro group stabilizes charge-transfer complexes with fungal CYP51, disrupting ergosterol biosynthesis .

Data Discrepancy Analysis

Q. Why do reported melting points vary (120–125°C vs. 128–130°C) for this compound?

- Root Cause :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.